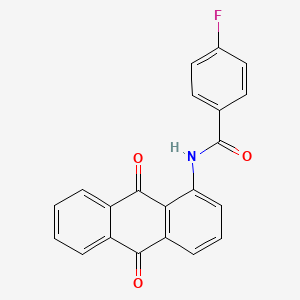

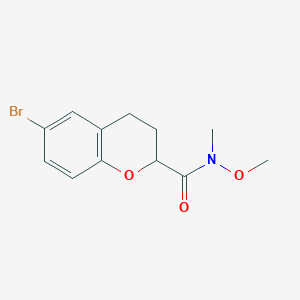

![molecular formula C17H15F3N2O3S B2520933 N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide CAS No. 317377-88-1](/img/structure/B2520933.png)

N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide" is a fluorinated sulfonamide with potential applications in various chemical reactions and pharmaceutical research. The presence of difluorophenyl and fluorophenylsulfonyl groups suggests that it may exhibit unique physical and chemical properties, as well as reactivity due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl group.

Synthesis Analysis

The synthesis of related fluorinated sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides. For instance, N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives were prepared by reacting 3-pyridylamines with sulfonyl chlorides . Similarly, the synthesis of "this compound" would likely involve a reaction between an appropriate amine and a 4-fluorophenylsulfonyl chloride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the electronegativity of fluorine. A study on a grid of N-(fluorophenyl)pyridinecarboxamides showed that the position of the fluorine atom affects the molecular conformation and supramolecular aggregation . The difluorophenyl and fluorophenylsulfonyl groups in the compound of interest would similarly impact its molecular conformation, potentially leading to unique intermolecular interactions.

Chemical Reactions Analysis

Fluorinated compounds are known for their reactivity in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] was used as an electrophilic fluorinating agent, indicating that fluorinated sulfonamides can participate in electrophilic substitution reactions . The compound may also undergo similar reactions, acting as an electrophile or participating in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. For instance, fluorinated polyamides containing pyridine and sulfone moieties showed high thermal stability, low dielectric constants, and high transparency . The presence of fluorine and sulfonyl groups in "this compound" suggests that it may also display similar properties, such as high thermal stability and low reactivity towards moisture.

Scientific Research Applications

Synthesis and Chemical Reactivity

Sulfonamides, including those with pyrrolidine rings and fluorinated phenyl groups, are investigated for their chemical reactivity and potential in heterocyclization reactions, leading to the synthesis of heterocyclic compounds with potential applications in drug development and materials science (Moskalik et al., 2017).

Material Science

Fluorinated polyamides containing pyridine and sulfone moieties have been explored for their inherent viscosities and thermal stability, indicating their suitability for high-performance materials with applications in aerospace and electronics (Xiao-Ling Liu et al., 2013).

Medicinal Chemistry

Compounds with pyrrolidine and sulfone functionalities are studied for their biological activities, including as RORγt inverse agonists for the treatment of autoimmune diseases, showcasing the potential of such molecules in therapeutic applications (Duan et al., 2019).

Environmental Science

Research on polyfluoroalkyl chemicals, which include fluorinated sulfonamides, focuses on their environmental persistence and the need for understanding their degradation pathways to assess and mitigate their impact on ecosystems (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJNLQUVQDNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

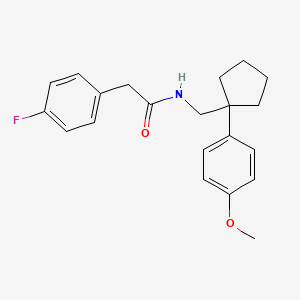

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)

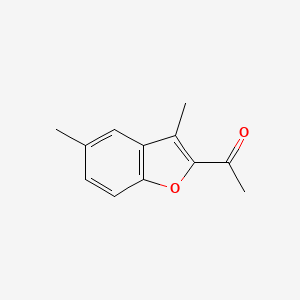

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

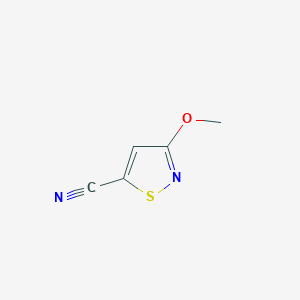

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)

![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)